

# Pitolisant-d10 CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pitolisant-d10

Cat. No.: B15609619

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## An In-depth Technical Guide to Pitolisant-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pitolisant-d10**, a deuterated analog of Pitolisant. The information herein is intended to support research and development activities by providing key chemical data, insights into its mechanism of action, and detailed experimental protocols.

## Core Compound Data

**Pitolisant-d10** is the deuterated form of Pitolisant, a potent and selective histamine H3 receptor antagonist/inverse agonist. The strategic incorporation of deuterium can offer advantages in metabolic stability and pharmacokinetic profiling, making it a valuable tool in drug discovery and development.

## Quantitative Data Summary

For clarity and ease of comparison, the fundamental quantitative data for **Pitolisant-d10** and its non-deuterated counterpart, Pitolisant, are summarized below.

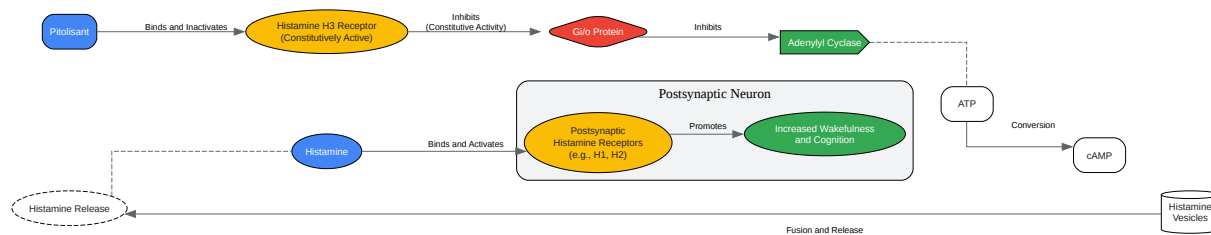
Property	Pitolisant-d10	Pitolisant
CAS Number	2416991-74-5[1]	362665-56-3[2]
Molecular Formula	C17H16D10ClNO[1]	C17H26ClNO[2]
Molecular Weight	305.90 g/mol [1]	295.85 g/mol
Chemical Name	1-(3-(3-(4-Chlorophenyl)propoxy)propyl)pi- peridine-2,2,3,3,4,4,5,5,6,6- d10[1]	1-[3-[3-(4-chlorophenyl)propoxy]propyl]pi- peridine[2]

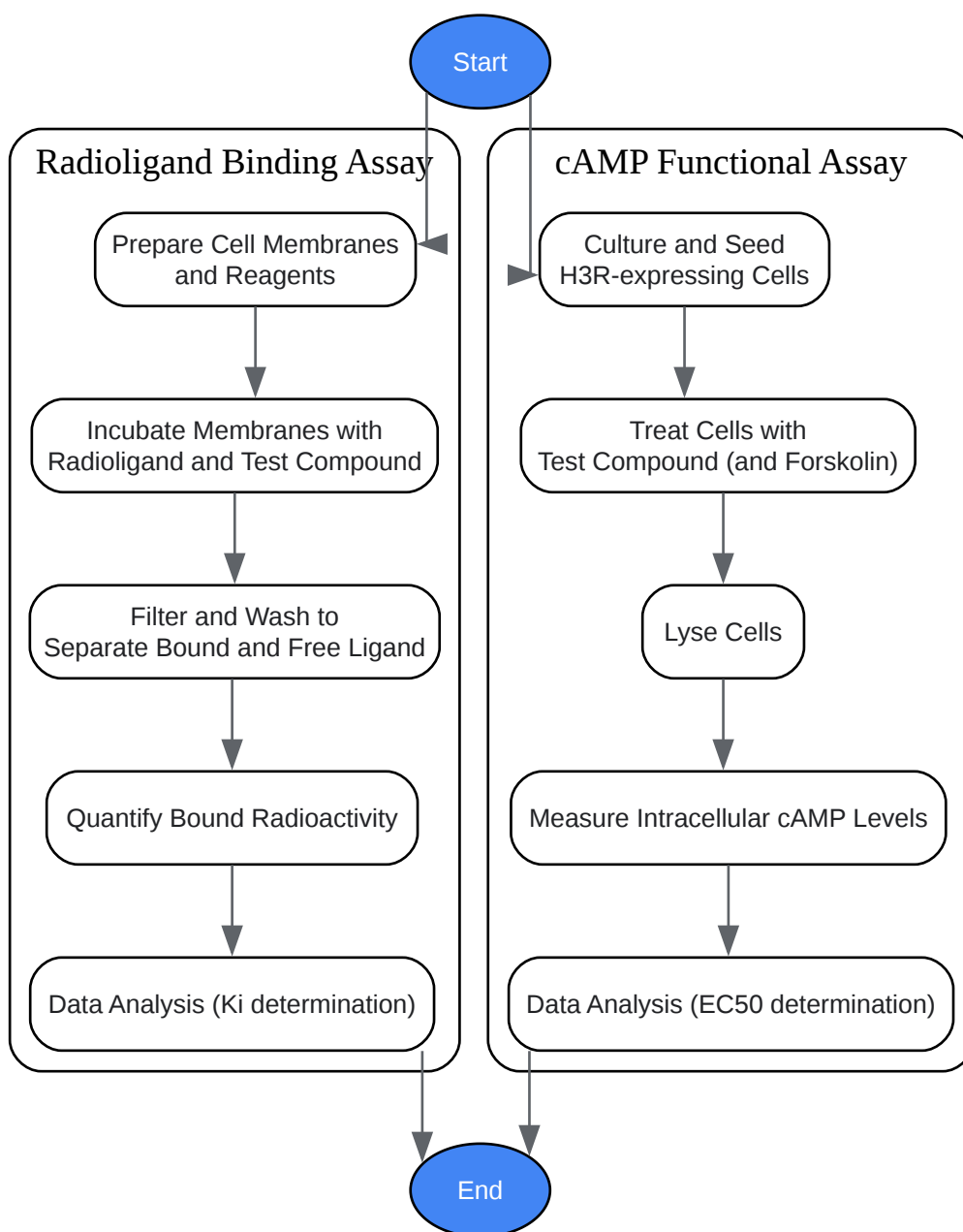
## Mechanism of Action and Signaling Pathway

Pitolisant functions as an inverse agonist at the histamine H3 receptor.[3][4] The H3 receptor is a presynaptic autoreceptor that tonically inhibits the synthesis and release of histamine in the central nervous system. By acting as an inverse agonist, Pitolisant not only blocks the binding of endogenous histamine but also reduces the receptor's constitutive activity, leading to an enhanced release of histamine. This increase in histaminergic neurotransmission is believed to mediate the wake-promoting and cognitive-enhancing effects of the drug.

The signaling cascade initiated by H3 receptor activation involves coupling to Gi/o proteins, which subsequently inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, Pitolisant disrupts this pathway, resulting in an increase in cAMP levels.

## Histamine H3 Receptor Inverse Agonist Signaling Pathway





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## References

- 1. Pitolisant D10 | CAS No- 2416991-74-5 | Simson Pharma Limited [simsonpharma.com]
- 2. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- To cite this document: BenchChem. [Pitolisant-d10 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609619#pitolisant-d10-cas-number-and-molecular-weight]

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